Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
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Overview
Description
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetate, featuring a nitro group and a hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-phenylacetate, followed by hydrolysis and esterification. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The hydrolysis step involves the use of a base, such as sodium hydroxide, to convert the nitro compound to the corresponding hydroxy derivative. Finally, esterification is carried out using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of methyl 2-(2-oxo-3-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(2-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-hydroxy-4-nitrophenyl)acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Methyl 2-(2-hydroxy-3-methylphenyl)acetate: Lacks the nitro group, resulting in different chemical properties and applications.
Methyl 2-(2-hydroxy-3-chlorophenyl)acetate:
The uniqueness of this compound lies in the presence of both the hydroxy and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(2-hydroxy-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8(11)5-6-3-2-4-7(9(6)12)10(13)14/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYLVMMZRLBKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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